4-Bromo-2-fluoro-1-(octyloxy)benzene
Overview
Description
4-Bromo-2-fluoro-1-(octyloxy)benzene is a useful research compound. Its molecular formula is C14H20BrFO and its molecular weight is 303.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Liquid Crystal Research
4-Bromo-2-fluoro-1-(octyloxy)benzene and its derivatives have been extensively studied for their applications in the field of liquid crystals. Research conducted by Fouzai et al. (2018) delved into the properties of hydrogen-bonded liquid crystals derived from 4-(octyloxy) benzoic acid and 4-(octyloxy)-3-fluoro benzoic acid. The study emphasized the influence of the fluorine atom in the benzene ring core compounds on electro-optical and optical properties. Additionally, these compounds exhibited a rich phase variance, which is essential for liquid crystal applications (Fouzai et al., 2018).
Electroluminescence and Organic Thin Film Transistor Applications
The compound and its related derivatives have been explored for their potential in electroluminescence and as components in organic thin-film transistors. A study by Park et al. (2008) on polyfluorene copolymers, which includes derivatives of this compound, highlighted their application in white-light-emitting diodes. The polymers displayed properties suitable for electroluminescent applications due to their thermal stability and solubility in organic solvents (Park et al., 2008).
Synthesis and Properties of Fluorinated Liquid Crystals
Research on semi-fluorinated liquid crystals, including derivatives of this compound, has been conducted to understand their mesomorphic properties. Liu and Nohira (1996) synthesized compounds with varying degrees of fluorination and studied their behavior in smectic phases. The study provided insights into the effects of fluorination on the mesomorphic properties of these materials, which is crucial for their application in liquid crystal displays and other related technologies (Liu & Nohira, 1996).
Applications in Organic Synthesis
Apart from its applications in materials science, derivatives of this compound are also significant in organic synthesis. For instance, the study by Qiu et al. (2009) on the synthesis of 2-Fluoro-4-bromobiphenyl, a derivative of this compound, highlighted its importance as an intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This research provided a practical and scalable synthesis method, demonstrating the compound's utility in pharmaceutical synthesis (Qiu et al., 2009).
Properties
IUPAC Name |
4-bromo-2-fluoro-1-octoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrFO/c1-2-3-4-5-6-7-10-17-14-9-8-12(15)11-13(14)16/h8-9,11H,2-7,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHLFWGBBXATQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393865 | |
Record name | Benzene, 4-bromo-2-fluoro-1-(octyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119259-26-6 | |
Record name | Benzene, 4-bromo-2-fluoro-1-(octyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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